

# Application Notes and Protocols: Photodissociation Dynamics of Acetylene-d2 (C<sub>2</sub>D<sub>2</sub>)

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## Compound of Interest

Compound Name: Acetylene-d2

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**Introduction:** The study of photodissociation dynamics provides fundamental insights into chemical bond cleavage, energy disposal, and the nature of excited electronic states. Acetylene (C<sub>2</sub>H<sub>2</sub>) and its isotopologue, **acetylene-d2** (C<sub>2</sub>D<sub>2</sub>), are benchmark polyatomic systems for understanding such dynamics due to their linearity and rich photochemistry. Investigating C<sub>2</sub>D<sub>2</sub> is particularly valuable for exploring isotope effects, which arise from differences in mass and zero-point energy, affecting dissociation rates and energy partitioning among the photofragments. These studies are crucial for fields ranging from combustion and atmospheric chemistry to astrophysics. This document outlines the primary experimental and theoretical protocols used to investigate the photodissociation dynamics of C<sub>2</sub>D<sub>2</sub> and presents key quantitative data derived from such studies.

## Key Photodissociation Pathways

Upon absorption of a vacuum ultraviolet (VUV) photon, C<sub>2</sub>D<sub>2</sub> is promoted to an electronically excited state. The primary and most studied dissociation channel involves the cleavage of a single carbon-deuterium bond:

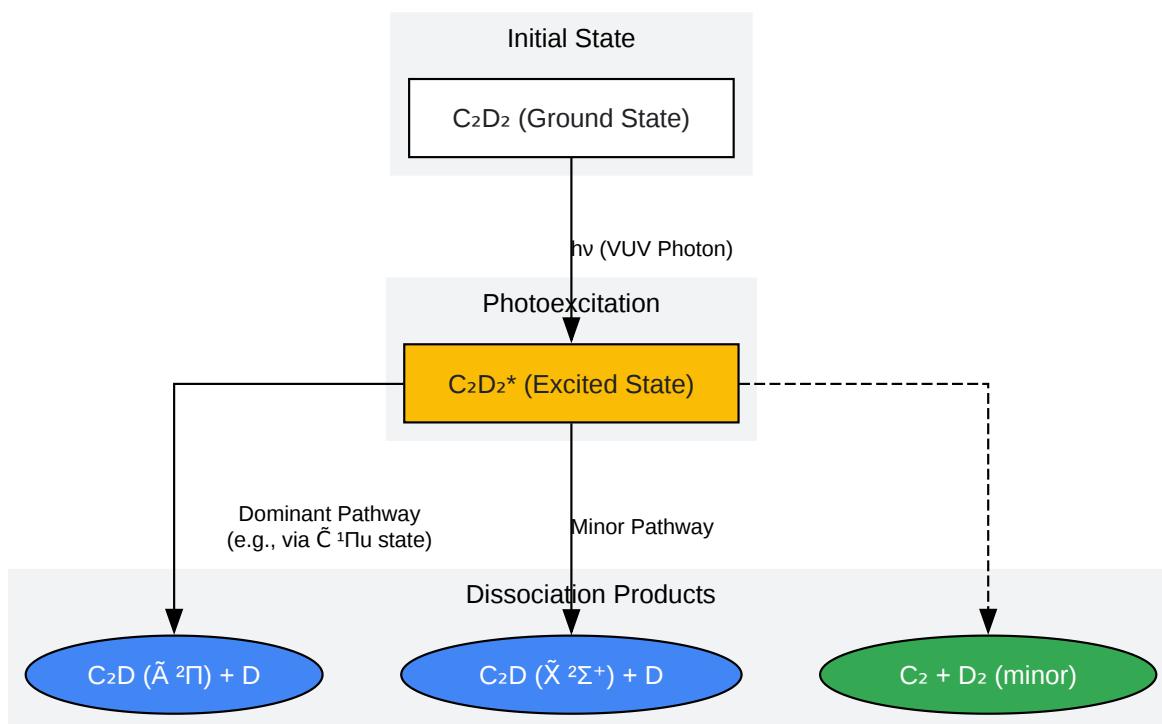
Channel 1: C-D Bond Fission C<sub>2</sub>D<sub>2</sub> + hν → C<sub>2</sub>D<sub>2</sub><sup>\*</sup> → C<sub>2</sub>D + D

The resulting ethynyl-d1 radical ( $\text{C}_2\text{D}$ ) can be formed in its ground electronic state ( $\tilde{\text{X}}\ ^2\Sigma^+$ ) or, more commonly at higher photon energies, in its first electronically excited state ( $\tilde{\text{A}}\ ^2\Pi$ ). The energy difference between these states influences the kinetic energy of the fragments.

Channel 2:  $\text{D}_2$  Elimination  $\text{C}_2\text{D}_2 + \text{h}\nu \rightarrow \text{C}_2\text{D}_2^* \rightarrow \text{C}_2 + \text{D}_2$

This channel is generally considered a minor pathway compared to C-D bond fission.[\[1\]](#)

The logical flow of these dissociation events from the initial photoexcitation is illustrated in the diagram below.



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Caption: Logical diagram of  $\text{C}_2\text{D}_2$  photodissociation pathways.

## Quantitative Data Summary

The energy landscape and product propensities are critical for understanding the dynamics. The following tables summarize key quantitative data.

## Table 1: Bond Dissociation Energies (D<sub>0</sub>)

The C-D bond is slightly stronger than the C-H bond due to a lower zero-point vibrational energy (ZPVE) of the C-D stretching mode.[2][3]

Bond	Molecule	D <sub>0</sub> (kcal/mol)	D <sub>0</sub> (eV)	D <sub>0</sub> (cm <sup>-1</sup> )	Notes
C-H	C <sub>2</sub> H <sub>2</sub>	~132	~5.72	~46,100	A well-established experimental and theoretical value.[4]
C-D	C <sub>2</sub> D <sub>2</sub>	~133.5	~5.79	~46,700	Value is higher due to the ZPVE difference between C-H and C-D bonds.[2][3]

## Table 2: Product Branching Ratios and Anisotropy

The branching ratio between different electronic states of the C<sub>2</sub>D fragment and the spatial anisotropy of the dissociation are highly dependent on the photolysis wavelength and the specific excited state prepared. Data is inferred from analogous studies on C<sub>2</sub>H<sub>2</sub>.[5]

Photolysis $\lambda$ (nm)	Excited State of C <sub>2</sub> D <sub>2</sub>	Dominant Channel	Anisotropy Parameter ( $\beta$ )	Dissociation Character
148.35	$\tilde{\text{C}}^1\Pi_u$	C <sub>2</sub> D( $\tilde{\text{A}}$ ) + D	Energy-dependent, ~1.2	Fast, direct dissociation on a repulsive potential energy surface. <a href="#">[5]</a>
151.82	$\tilde{\text{C}}^1\Pi_u$	C <sub>2</sub> D( $\tilde{\text{A}}$ ) + D	Energy-dependent, < 1.0	Slower dissociation, suggesting a more complex dynamical process. <a href="#">[5]</a>

**Table 3: Photofragment Translational Energy Distribution**

The total kinetic energy release (TKER) of the fragments provides information about the internal energy (vibrational, rotational) of the molecular co-fragment.

Photolysis $\lambda$ (nm)	Key Feature of TKER Spectrum	Interpretation
148.35 & 151.82	Structured, with distinct peaks.	Peaks correspond to the formation of C <sub>2</sub> D( $\tilde{\text{A}}$ ) fragments in specific vibrational states (trans-bend and C-C stretch). <a href="#">[5]</a>
General	Low probability of forming fragments with near-zero kinetic energy.	Indicates dissociation occurs over a barrier or on a steeply repulsive surface, not via statistical decay on the ground state. <a href="#">[6][7]</a>

# Experimental Protocols

Two powerful techniques for studying photodissociation dynamics are Velocity Map Imaging (VMI) and H/D-Atom Rydberg Tagging Time-of-Flight (TOF) spectroscopy.

## Protocol 1: Velocity Map Imaging (VMI)

VMI is used to measure the three-dimensional velocity distribution of a state-selectively ionized photofragment. From this, the kinetic energy and angular distributions are determined.[8][9]

Objective: To measure the kinetic energy release and angular distribution of the D or C<sub>2</sub>D fragments following photodissociation.

Methodology:

- Molecular Beam Generation: A dilute mixture of C<sub>2</sub>D<sub>2</sub> (e.g., 5% in Argon) is expanded through a pulsed valve into a high-vacuum source chamber. The resulting supersonic jet is collimated by a skimmer, producing a cold, well-defined molecular beam.[4]
- Photoexcitation and Ionization: The molecular beam enters the main interaction chamber, where it is crossed by two co-propagating or counter-propagating laser beams.
  - Photolysis Laser (Pump): A pulsed VUV laser (e.g., 148 nm) dissociates the C<sub>2</sub>D<sub>2</sub> molecules.
  - Ionization Laser (Probe): A second pulsed UV laser, timed to fire shortly after the photolysis laser, selectively ionizes a specific fragment (e.g., the D atom) via Resonance-Enhanced Multiphoton Ionization (REMPI).
- Velocity Mapping: The newly formed ions are accelerated by a set of electrostatic lenses (repeller, extractor, ground) towards a position-sensitive detector.[10] This lens system maps all ions with the same initial velocity vector onto the same point on the detector, irrespective of their initial position in the interaction volume.
- Detection: The detector typically consists of a pair of microchannel plates (MCPs) coupled to a phosphor screen. The 2D ion image on the screen represents the crushed 3D Newton sphere of the recoiling fragments.[9]

- Data Acquisition: The image from the phosphor screen is captured by a CCD camera and integrated over many laser shots to improve the signal-to-noise ratio.
- Data Analysis: The 2D projected image is reconstructed into the original 3D velocity distribution using a mathematical procedure like an inverse Abel transform. From the reconstructed 3D distribution, the speed (and thus kinetic energy) and angular distributions are extracted.[11]

## Protocol 2: D-Atom Rydberg Tagging Time-of-Flight (TOF)

This technique provides very high-resolution measurements of the photofragment translational energy by detecting the neutral D-atom fragment.[12][13]

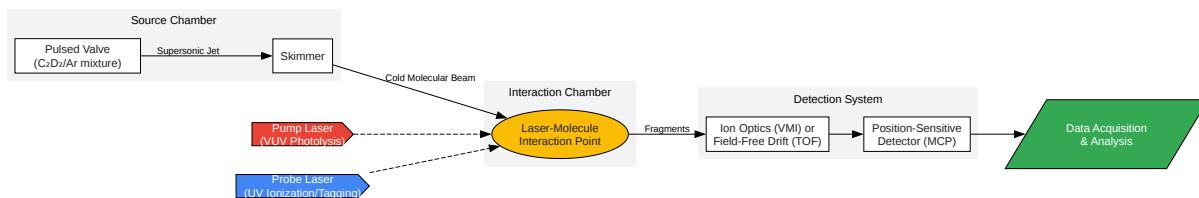
Objective: To obtain a high-resolution translational energy spectrum of the D atom fragment.

Methodology:

- Molecular Beam and Photolysis: A skinned molecular beam of  $C_2D_2$  is prepared as in the VMI protocol. A one-photon VUV laser pulse dissociates the  $C_2D_2$  molecules (e.g.,  $C_2D_2 \rightarrow C_2D + D$ ).
- Rydberg Tagging: The nascent D atoms are "tagged" using a two-step laser excitation scheme at a precise time and location:
  - Lyman- $\alpha$  Excitation: A VUV laser at 121.6 nm excites the D atoms from the ground ( $n=1$ ) state to the  $n=2$  state.
  - Rydberg Excitation: A second UV laser (e.g., ~365 nm) further excites the  $D(n=2)$  atoms to a long-lived, high- $n$  Rydberg state ( $n=30-80$ ).[5]
- Time-of-Flight Measurement: These tagged, neutral Rydberg atoms are unaffected by stray electric or magnetic fields and travel over a long flight path (e.g., ~74 cm) to a detector.[5] A small electric field may be applied in the interaction region to deflect any ions created.
- Detection: The detector is typically a Z-stack MCP detector. A high electric field at the front of the detector efficiently ionizes the Rydberg atoms just before they are detected.[12]

- Data Analysis: A time-of-flight (TOF) spectrum is recorded by measuring the arrival time of the D atoms relative to the photolysis laser pulse. This TOF spectrum can be directly converted into a total kinetic energy release (TKER) spectrum, providing detailed information on the internal energy states of the C<sub>2</sub>D co-fragment.[14]

The general workflow for these experimental techniques is shown below.



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Caption: General experimental workflow for photodissociation studies.

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